molecular formula C12H19NO3S B5400390 N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide

N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide

Cat. No. B5400390
M. Wt: 257.35 g/mol
InChI Key: GQEBEMWJOAMSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide, also known as NS1619, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzothiazole derivatives and is widely used as a research tool in various studies.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide activates BKCa channels by binding to the regulatory β1 subunit of the channel. This binding results in the opening of the channel, leading to an increase in potassium efflux from the cell. The increased potassium efflux causes hyperpolarization of the cell, leading to a decrease in calcium influx and subsequent relaxation of smooth muscle cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several biochemical and physiological effects. It has been shown to decrease blood pressure by inducing vasodilation of the smooth muscle cells in blood vessels. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has also been shown to have neuroprotective effects by reducing neuronal excitability and protecting against oxidative stress. Additionally, N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a potent and selective activator of BKCa channels, making it an ideal tool for investigating the role of these channels in various physiological processes. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide is also stable and easy to use, making it a popular choice for researchers. However, N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has some limitations. It can be toxic at high concentrations, and its effects on other potassium channels are not well understood.

Future Directions

There are several future directions for N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide research. One area of interest is investigating the role of N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide in the treatment of hypertension. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been shown to decrease blood pressure in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is investigating the neuroprotective effects of N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term effects of N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide and its potential as a therapeutic agent.
Conclusion:
N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide is a potent and selective activator of BKCa channels that has been extensively used in scientific research. It has several biochemical and physiological effects, including decreasing blood pressure, reducing neuronal excitability, and having anti-inflammatory effects. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide research, including investigating its potential as a therapeutic agent for hypertension and neurological disorders.

Synthesis Methods

N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide can be synthesized using several methods, including the reaction of 2-methoxy-5-methylphenylamine with butanesulfonyl chloride, followed by the addition of potassium t-butoxide. The resulting compound is then purified using chromatography. Another method involves the reaction of 2-methoxy-5-methylphenylamine with butane-1,4-diol, followed by the addition of sulfamic acid and heating the mixture under reflux.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has been extensively used in scientific research, particularly in the field of pharmacology. It is known to activate large-conductance calcium-activated potassium (BKCa) channels, which are integral in regulating various physiological processes, including blood pressure, neuronal excitability, and smooth muscle contraction. N-(2-methoxy-5-methylphenyl)-1-butanesulfonamide has also been used to investigate the role of BKCa channels in various disease states, such as hypertension, Alzheimer's disease, and diabetes.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-5-8-17(14,15)13-11-9-10(2)6-7-12(11)16-3/h6-7,9,13H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEBEMWJOAMSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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